3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline
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Overview
Description
3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline is a useful research compound. Its molecular formula is C12H12BrN3S and its molecular weight is 310.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinazoline derivatives are known to have a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antifolate, and antitumor effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as c-h bond activation, arylation, amination, acetoxylation, amidation, alkylation, alkenylation, alkynylation, halogenation, thiolation, trifluoroethylation, etc .
Biochemical Pathways
Quinazoline derivatives are known to be involved in various biochemical pathways due to their wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives have been found to exhibit good luminescence properties . They have also been used as fluorescent probes and biological imaging reagents .
Cellular Effects
Some quinazoline-based compounds have been found to exhibit anti-inflammatory effects .
Molecular Mechanism
Some quinazoline derivatives have been found to inhibit the bromodomains of certain histone acetyltransferases .
Temporal Effects in Laboratory Settings
Some quinazolinones have been synthesized at room temperature .
Metabolic Pathways
Quinazolinones are known to be involved in various metabolic processes .
Biological Activity
3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline (CAS: 139047-57-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₂BrN₃S
- Molecular Weight : 310.21 g/mol
- Predicted Boiling Point : 448.4 ± 37.0 °C
- Density : 1.66 ± 0.1 g/cm³
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 0.21 μg/mL |
Pseudomonas aeruginosa | 0.25 μg/mL |
These findings suggest that the compound may serve as a promising lead for the development of new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, it demonstrated significant cytotoxic effects against several cancer cell lines.
Cell Line | IC₅₀ (μM) |
---|---|
HCC827 (lung cancer) | 6.26 ± 0.33 |
NCI-H358 (lung cancer) | 6.48 ± 0.11 |
In comparative studies, the compound exhibited higher potency in two-dimensional cell cultures than in three-dimensional formats, indicating its potential for further development in cancer therapeutics .
3. Anti-inflammatory Activity
Quinazoline derivatives have also been recognized for their anti-inflammatory properties. The compound was tested in animal models and showed significant reduction in inflammation markers compared to control groups.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds within the quinazoline family:
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and screened for anti-inflammatory and analgesic activities, with some exhibiting superior effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Cytotoxicity Assessment : In vitro assays demonstrated that modifications to the quinazoline structure could enhance cytotoxicity against specific cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
Properties
IUPAC Name |
3-(bromomethyl)-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-17-12-15-10-5-3-2-4-9(10)11-14-7-8(6-13)16(11)12/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZCMNNWRUIHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NCC(N31)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.